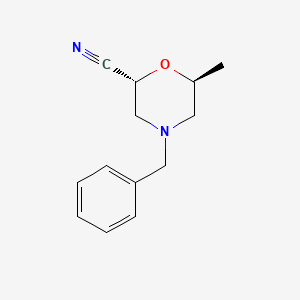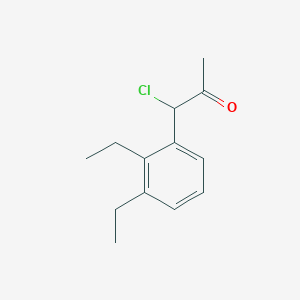
1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,3-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group and a diethylphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,3-diethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2,3-diethylphenyl)propan-2-ol.
Oxidation: Formation of 1-(2,3-diethylphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,3-diethylphenyl)propan-2-one has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,3-diethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-1-(2,3-dimethylphenyl)propan-2-one
- 1-Chloro-1-(2,3-diphenyl)propan-2-one
- 1-Chloro-1-(2,3-diisopropylphenyl)propan-2-one
Comparison: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its dimethyl and diphenyl analogs, the diethyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C13H17ClO |
|---|---|
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
1-chloro-1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-12(11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
YVCUDWPQFNBNPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





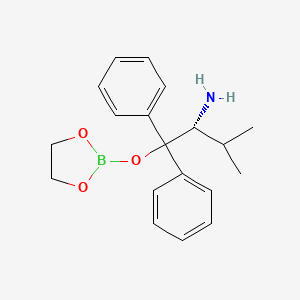
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)

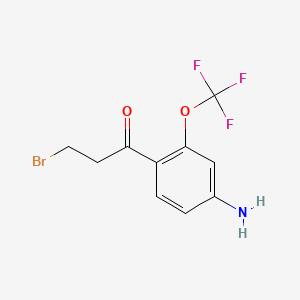

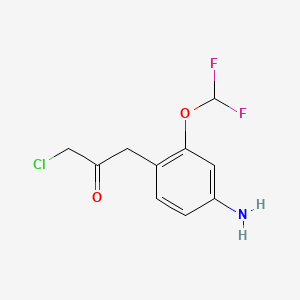
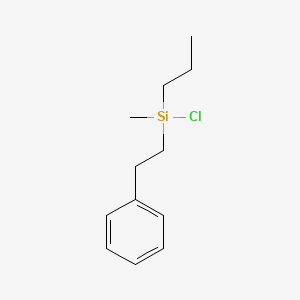
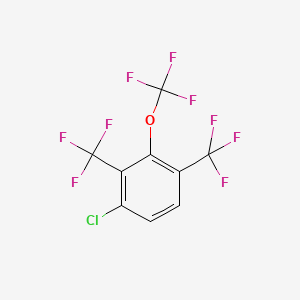
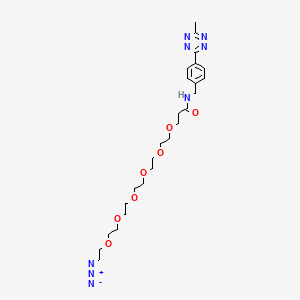
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
